molecular formula C15H17NO4S B2924066 N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide CAS No. 692272-20-1

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide

Cat. No. B2924066
CAS RN: 692272-20-1
M. Wt: 307.36
InChI Key: JRAGVIAVHGDISQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide” is a sulfonamide compound. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicinal chemistry and drug design .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, sulfonamides are typically synthesized through the reaction of a sulfonyl chloride with an amine .


Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a sulfonamide group attached to a phenyl ring with a phenoxy substituent and a methoxyethyl group attached to the nitrogen of the sulfonamide .


Chemical Reactions Analysis

Sulfonamides, in general, are known to participate in a variety of chemical reactions. They can act as bases, forming salts with acids, and can undergo hydrolysis under acidic or alkaline conditions .

Scientific Research Applications

Occurrence and Environmental Fate

Occurrence in Aquatic Environments : Parabens, structurally related to N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide, are widely used as preservatives in consumer products and have been detected in aquatic environments. They are considered emerging contaminants due to their ubiquity in surface water and sediments, arising from continuous introduction via product use and wastewater treatment plant effluents. Despite treatments that eliminate them relatively well from wastewater, parabens are always present at low concentration levels in effluents, indicating a persistent environmental presence (Haman et al., 2015).

Brominated Flame Retardants : The use of novel brominated flame retardants (NBFRs), which may share structural or functional similarities with this compound, in indoor environments raises concerns about their occurrence and potential risks. High concentrations of certain NBFRs have been reported in indoor air, dust, and consumer goods, necessitating more research on their occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).

Chemistry and Bioactivity

Synthesis of Cyclic Compounds : Research on the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide groups highlights the potential of derivatives like this compound in organic synthesis and the pharmaceutical industry. This work underscores the versatility and value of sulfonamide-based molecules in creating functional materials and drugs (Kaneda, 2020).

Phlorotannins and Polyphenolic Antioxidants : The study of natural polyphenolic antioxidants, including phlorotannins, provides insights into the antioxidant mechanisms and health benefits of polyphenols, which could relate to the bioactivity of phenolic compounds like this compound. Polyphenols play a protective role through various mechanisms, including hydrogen atom transfer and electron transfer, contributing to their health-promoting effects (Leopoldini et al., 2011).

Environmental and Health Implications

Toxicity and Ecological Risks : The presence of BP-3, a compound used in sunscreens and related to this compound in terms of application in consumer products, in water environments poses potential impacts on aquatic ecosystems. Its widespread use has led to environmental release and concerns about its bioaccumulative nature and endocrine-disrupting capabilities, necessitating further research on its long-term exposure effects in aquatic ecosystems (Kim & Choi, 2014).

properties

IUPAC Name

N-(2-methoxyethyl)-4-phenoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4S/c1-19-12-11-16-21(17,18)15-9-7-14(8-10-15)20-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAGVIAVHGDISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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